molecular formula C6H2BrF3Zn B6333739 bromozinc(1+);1,2,3-trifluorobenzene-5-ide CAS No. 1241382-67-1

bromozinc(1+);1,2,3-trifluorobenzene-5-ide

Cat. No.: B6333739
CAS No.: 1241382-67-1
M. Wt: 276.4 g/mol
InChI Key: PAKPKQOLJAUXJM-UHFFFAOYSA-M
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Description

Historical Development of Organozinc Reagents and the Emergence of Fluorine in Organometallics

The journey of organozinc chemistry began in 1848 when Sir Edward Frankland synthesized the first organozinc compound, diethylzinc (B1219324). wikipedia.orgdigitellinc.com This discovery marked the dawn of organometallic chemistry and was a cornerstone in the development of the theory of valence. digitellinc.comreagent.co.uk Frankland prepared diethylzinc by heating ethyl iodide with zinc metal, a reaction that yielded a pyrophoric, colorless liquid. wikipedia.orgreagent.co.uk These early organozinc compounds, often called Frankland's reagents, were instrumental in subsequent synthetic transformations. vedantu.com Over the following decades, chemists like Aleksandr Mikhailovich Zaitsev and Sergei Nikolaevich Reformatskii expanded the utility of organozinc reagents, developing reactions for the synthesis of alcohols and β-hydroxyesters, the latter of which is famously known as the Reformatsky reaction. digitellinc.com

The field of organofluorine chemistry, which focuses on compounds containing a carbon-fluorine bond, developed in parallel. wikipedia.org The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.comnumberanalytics.com The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, which imparts high thermal and chemical stability to fluorinated compounds. wikipedia.org The initial development of organofluorine chemistry was driven by the need for inert materials and refrigerants. nih.gov However, the true synthetic potential was realized with the development of methods to selectively introduce fluorine and fluoroalkyl groups into complex molecules. This led to the emergence of fluorinated organometallic reagents, which combine the reactivity of organometallics with the unique properties imparted by fluorine. researchgate.netnih.gov These reagents have become indispensable tools for the synthesis of a wide range of fluorinated compounds. sustech.edu.cn

Strategic Importance of Fluorinated Organometallic Compounds in Advanced Organic Synthesis

The strategic incorporation of fluorine into organic molecules is of immense importance in various scientific and technological fields. wikipedia.orgnih.gov Fluorinated compounds have found widespread applications as pharmaceuticals, agrochemicals, and advanced materials. wikipedia.orgnumberanalytics.com It is estimated that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom. chinesechemsoc.orgchimia.ch This prevalence is due to the profound effects that fluorine substitution can have on a molecule's properties. researchgate.net

Key Effects of Fluorination:

Enhanced Metabolic Stability: The strength of the C-F bond can prevent metabolic degradation of a drug, leading to a longer half-life and improved efficacy. numberanalytics.comchimia.ch

Increased Lipophilicity: Fluorination can increase a molecule's ability to dissolve in fats and cross cell membranes, which can improve its bioavailability. numberanalytics.comchimia.ch

Modulation of Acidity/Basicity: The high electronegativity of fluorine can significantly alter the acidity or basicity of nearby functional groups, influencing how a molecule interacts with its biological target. nih.gov

Fluorinated organometallic compounds, such as bromozinc(1+);1,2,3-trifluorobenzene-5-ide, are crucial for the synthesis of these valuable fluorinated molecules. They serve as versatile building blocks in cross-coupling reactions, such as the Negishi coupling, allowing for the precise and efficient formation of carbon-carbon bonds. wikipedia.org The use of these reagents enables the introduction of fluorinated aryl groups into a wide variety of organic substrates, providing access to novel compounds with potentially enhanced biological activity or material properties. researchgate.netnih.gov

Applications of Fluorinated Compounds

FieldExamples of Fluorinated CompoundsBenefits of FluorinationCitation
PharmaceuticalsFluoxetine (Prozac®), Ciprofloxacin (Cipro®), 5-FluorouracilImproved metabolic stability, enhanced bioavailability, altered receptor binding affinity wikipedia.orgnumberanalytics.comnih.gov
AgrochemicalsTrifluralin, FipronilIncreased potency, enhanced stability in the environment wikipedia.orgnumberanalytics.comchimia.ch
Materials SciencePolytetrafluoroethylene (Teflon®), FluoropolymersHigh thermal and chemical resistance, low friction coefficient, water and oil repellency wikipedia.orgworktribe.com
AnestheticsHalothane, SevofluraneNon-flammable, potent anesthetic properties worktribe.com

Structural Classification of Organozinc Compounds with Relevance to Arylzinc Halides

Organozinc compounds can be broadly categorized based on the substituents attached to the zinc atom. wikipedia.orgslideshare.net The three main classes are:

Diorganozincs (R₂Zn): These compounds feature two organic groups (alkyl or aryl) bonded to the zinc center. Dialkylzinc compounds are typically monomeric with a linear coordination geometry around the zinc atom. wikipedia.orglibretexts.org

Organozinc Halides (RZnX): In this class, the zinc atom is bonded to one organic group and one halogen atom (X = Cl, Br, I). wikipedia.org These are often referred to as heteroleptic organozinc reagents.

Organozincates (M[RₙZn]): These are ionic compounds where the zinc atom is part of an anionic complex. wikipedia.org

This compound falls into the category of arylzinc halides. These compounds are not simply monomeric RZnX species in solution. They exist in a dynamic equilibrium known as the Schlenk equilibrium, similar to Grignard reagents. chemeurope.comwikipedia.org

The Schlenk Equilibrium:

2 RZnX ⇌ R₂Zn + ZnX₂

This equilibrium between the organozinc halide (RZnX), the diorganozinc species (R₂Zn), and the zinc dihalide (ZnX₂) is influenced by factors such as the solvent, temperature, and the nature of the organic group (R) and the halide (X). wikipedia.orgacs.org In ethereal solvents like tetrahydrofuran (B95107) (THF), the equilibrium often favors the organozinc halide. wikipedia.org The structure of arylzinc halides in solution can be complex, often involving solvent coordination and the formation of bridged dimers or higher aggregates. chemeurope.comnih.gov The reactivity of these reagents is a function of the various species present in this equilibrium.

Classification of Organozinc Compounds

ClassGeneral FormulaDescriptionExampleCitation
DiorganozincR₂ZnTwo organic groups bonded to a central zinc atom. Typically linear and monomeric.Diethylzinc ((C₂H₅)₂Zn) wikipedia.orglibretexts.org
Organozinc HalideRZnXOne organic group and one halogen bonded to zinc. Exists in Schlenk equilibrium.(3,4,5-Trifluorophenyl)zinc bromide wikipedia.orgchemeurope.com
OrganozincateM[RₙZn]Ionic complexes where zinc is part of an anion.Lithium triethylzincate (Li[(C₂H₅)₃Zn]) wikipedia.org

Properties

IUPAC Name

bromozinc(1+);1,2,3-trifluorobenzene-5-ide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F3.BrH.Zn/c7-4-2-1-3-5(8)6(4)9;;/h2-3H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAKPKQOLJAUXJM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=[C-]C=C(C(=C1F)F)F.[Zn+]Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF3Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Characterization and Structural Elucidation of Bromozinc 1+ ;1,2,3 Trifluorobenzene 5 Ide

Spectroscopic Characterization Techniques

The elucidation of the structure and behavior of 3,4,5-trifluorophenylzinc bromide in solution and the gas phase relies on a suite of advanced spectroscopic methods. libretexts.org These techniques provide critical insights into the connectivity of atoms, the electronic environment of the nuclei, and the compound's dynamic nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Organozinc Chemistry (e.g., ¹H, ¹³C, ¹⁹F NMR for Structural Insights)

NMR spectroscopy is an indispensable tool for characterizing organometallic compounds like 3,4,5-trifluorophenylzinc bromide. libretexts.org While direct NMR data for this specific compound is not extensively reported in the public domain, the principles of NMR spectroscopy as applied to organozinc and fluorinated aromatic compounds allow for a detailed prediction of its spectral features.

The regioselectivity of the zinc insertion into the carbon-bromine bond of 3,4,5-trifluorobromobenzene is crucial for the compound's synthetic utility. ¹⁹F NMR spectroscopy is particularly powerful for confirming the desired 3,4,5-substitution pattern on the phenyl ring. nih.govrsc.org The presence of three fluorine atoms on the aromatic ring would give rise to a distinct set of signals in the ¹⁹F NMR spectrum. The chemical shifts and, more importantly, the coupling constants (J-coupling) between the fluorine atoms and between fluorine and adjacent protons would provide unambiguous evidence of the regiochemistry. For a 3,4,5-trifluorophenyl group, one would expect two distinct fluorine environments, leading to two signals with an integration ratio of 2:1. The coupling patterns would further confirm the substitution pattern.

While specific ¹H and ¹³C NMR data for 3,4,5-trifluorophenylzinc bromide is scarce, analysis of related compounds, such as the product of its coupling reactions, 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine, shows characteristic signals for the trifluorophenyl moiety. sci-hub.segoogle.com For the organozinc reagent itself, the ¹H NMR spectrum would be expected to show signals in the aromatic region, with chemical shifts influenced by the electron-withdrawing fluorine atoms and the electropositive zinc atom. Similarly, the ¹³C NMR spectrum would display signals for the carbon atoms of the trifluorophenyl ring, with the carbon atom directly bonded to zinc exhibiting a characteristic downfield shift.

Table 1: Predicted NMR Spectroscopic Data for 3,4,5-Trifluorophenylzinc Bromide

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
¹HAromatic regionMultipletJ(H,F) couplings
¹³CAromatic regionMultipletsJ(C,F) couplings
¹⁹FTwo distinct signalsMultipletsJ(F,F) and J(F,H) couplings

Organozinc reagents in solution are known to exist in a dynamic equilibrium, often referred to as the Schlenk equilibrium. wikipedia.orgnih.gov This equilibrium involves the disproportionation of the organozinc halide (RZnX) into the corresponding diorganozinc species (R₂Zn) and zinc dihalide (ZnX₂).

2 RZnX ⇌ R₂Zn + ZnX₂

Variable-temperature NMR studies can provide valuable information about these solution-state dynamics. Changes in the chemical shifts and line shapes of the NMR signals with temperature can be used to determine the thermodynamic and kinetic parameters of the ligand exchange processes. nih.gov The presence of coordinating solvents, such as tetrahydrofuran (B95107) (THF), can also influence the position of the Schlenk equilibrium by coordinating to the zinc center. nih.gov

Vibrational Spectroscopy (e.g., Infrared Multiple-Photon Dissociation (IRMPD) Spectroscopy for Gas-Phase Structure)

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides information about the functional groups present in a molecule. libretexts.org For 3,4,5-trifluorophenylzinc bromide, the IR spectrum would be dominated by the vibrational modes of the trifluorophenyl ring. The carbon-fluorine stretching vibrations typically appear in the region of 1100-1400 cm⁻¹.

A more advanced technique, Infrared Multiple-Photon Dissociation (IRMPD) spectroscopy, coupled with mass spectrometry, allows for the determination of the gas-phase structure of ions. wiley.comacs.org This method involves irradiating mass-selected ions with an intense, tunable infrared laser. When the laser frequency matches a vibrational mode of the ion, it absorbs multiple photons, leading to its dissociation. By monitoring the fragmentation of the ion as a function of the laser wavelength, a vibrational spectrum of the gas-phase ion can be obtained. rsc.orgnih.govacs.org This experimental spectrum can then be compared with theoretical spectra calculated for different possible isomers to determine the most stable gas-phase structure. For the [3,4,5-trifluorophenylzinc]⁺ cation, IRMPD could be used to probe the coordination of solvent molecules or other ligands to the zinc center in the absence of crystal packing forces. wiley.com

Mass Spectrometry for Molecular Identification and Fragmentation Pathways (e.g., ESI-MS/MS, MALDI-MS)

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. nih.govuvic.ca Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are soft ionization techniques that are well-suited for the analysis of organometallic compounds, as they often allow for the observation of the intact molecular ion or related adducts with minimal fragmentation. researchgate.netnih.gov

For 3,4,5-trifluorophenylzinc bromide, ESI-MS would likely show ions corresponding to the solvated cation [3,4,5-trifluorophenyl-Zn(solvent)n]⁺ or adducts with other species present in the solution. acs.org Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of these ions, providing further structural information. nih.gov Collision-induced dissociation (CID) of the parent ion would likely lead to the loss of the trifluorophenyl group or the zinc atom, providing insights into the bond strengths within the molecule. rsc.org

Table 2: Expected Mass Spectrometry Data for 3,4,5-Trifluorophenylzinc Bromide

Ionization TechniqueExpected Ion(s)Fragmentation Pathway(s)
ESI-MS[M-Br]⁺, [M-Br+Solvent]⁺Loss of trifluorophenyl group, loss of zinc
MALDI-MS[M-Br]⁺, [M+Matrix]⁺Similar to ESI-MS fragmentation

Note: 'M' represents the parent molecule. The observed ions and fragmentation will depend on the specific experimental conditions.

Diffraction-Based Structural Analysis

Organozinc halides often exist as dimers or higher-order aggregates in the solid state, with the halide atoms bridging between the zinc centers. acs.org The coordination geometry around the zinc atom is typically tetrahedral. nih.gov A crystal structure of 3,4,5-trifluorophenylzinc bromide would reveal the precise nature of its aggregation in the solid state, the coordination environment of the zinc atom, and the exact bond lengths and angles of the trifluorophenyl moiety. Such data would be invaluable for understanding the compound's reactivity and for computational modeling studies. The presence of coordinating solvents in the crystal lattice would also be revealed by this technique.

X-ray Crystallography for Solid-State Architectures

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional structure of crystalline solids. For an organozinc halide like bromozinc(1+);1,2,3-trifluorobenzene-5-ide, this method would reveal critical details about its solid-state architecture.

Detailed Research Findings:

In the solid state, arylzinc halides (ArZnX) often form complex structures that are far from simple monomeric units. Depending on the solvent used for crystallization and the steric and electronic nature of the aryl group, they can exist as dimers, polymers, or cage-like oligomers. libretexts.org The zinc centers typically adopt a distorted tetrahedral geometry, coordinating to the aryl group, the bromide, and often to solvent molecules or other ArZnBr units. nih.gov

For this compound, one would expect the zinc atom to be coordinated to the 1,2,3-trifluorophenyl group and the bromine atom. In the absence of coordinating solvents, bridging bromide ligands would likely lead to the formation of dimeric or polymeric chains, with each zinc atom achieving a four-coordinate state. If crystallized from a coordinating solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), the zinc center would likely be coordinated by one or two solvent molecules. libretexts.orgnih.gov

The absolute configuration of chiral variants could also be determined, which is a unique strength of X-ray crystallography. hhu.deacs.org The analysis would provide precise bond lengths (e.g., Zn-C, Zn-Br) and angles (e.g., C-Zn-Br), which are fundamental to understanding the compound's reactivity and stability.

Hypothetical Crystallographic Data Table for a Dimeric THF Adduct

This table illustrates the type of data that would be obtained from an X-ray crystallographic analysis of a hypothetical dimeric form of the title compound, solvated with THF.

ParameterExpected Value/RangeSignificance
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/cDefines the symmetry elements within the unit cell.
Coordination Geometry Distorted TetrahedralIndicates the spatial arrangement of ligands around the zinc center. nih.gov
Zn-C Bond Length 1.95 - 2.05 ÅReflects the covalent character of the bond between zinc and the trifluorophenyl group.
Zn-Br Bond Length 2.35 - 2.50 ÅVaries depending on whether the bromide is terminal or bridging. Bridging bonds are typically longer.
Zn-O (THF) Bond Length 2.00 - 2.15 ÅCharacterizes the dative bond from the solvent to the Lewis acidic zinc center.
C-Zn-Br Angle 110° - 130°A key angle defining the geometry at the zinc center.
Br-Zn-Br Angle (in dimer) 90° - 100°The angle within the central Zn₂Br₂ core of the dimer.

Electron Diffraction (e.g., MicroED) for Nanocrystalline and Reactive Samples

When compounds are difficult to grow into single crystals of sufficient size for X-ray diffraction, microcrystal electron diffraction (MicroED) offers a powerful alternative. hhu.dewikipedia.org This technique can determine atomic-resolution structures from nanocrystals, making it ideal for analyzing reactive or sparingly soluble organometallic species. acs.orgacs.org

Detailed Research Findings:

MicroED is a cryo-electron microscopy method that collects electron diffraction data from continuously rotating nanocrystals. wikipedia.org The strong interaction of electrons with matter means that extremely small crystals (billions of times smaller than those needed for X-ray methods) can be used. wikipedia.org This is particularly advantageous for organozinc halides, which can be sensitive and may form only microcrystalline powders. acs.org

The technique has been successfully applied to determine the structures of various organometallic complexes, including reactive intermediates that are not amenable to X-ray crystallography. acs.orgacs.org For this compound, MicroED could be used on a bulk powder sample to identify a suitable nanocrystal. acs.org The resulting structural data would be comparable in quality to that from X-ray diffraction, revealing bond lengths, angles, and solid-state packing arrangements. acs.org An important advantage is that hydrogen atoms can often be readily observed in the resulting electrostatic potential maps. hhu.de

Data Comparison: MicroED vs. X-ray Crystallography

FeatureMicroEDX-ray Crystallography
Sample Requirement Nanocrystals to microcrystals (μm to nm scale). wikipedia.orgSingle crystals (typically >10-100 μm in each dimension). hhu.de
Data Collection Time Minutes per crystal.Hours per crystal.
Sensitivity Extremely high; suitable for very small sample quantities. hhu.deRequires larger, well-ordered crystals.
Radiation Damage Can be a concern, often mitigated by using low electron doses and cryogenic temperatures. wikipedia.orgacs.orgLess of a concern for many small molecules, but can still occur.
Hydrogen Atom Detection Often directly visible in electrostatic potential maps. hhu.deCan be difficult to locate precisely, especially in the presence of heavy atoms.

Gas-Phase Studies of Organozinc(1+) Bromide Cations

Gas-phase studies, primarily using mass spectrometry, provide intrinsic information about ions, free from the complexities of solvent or crystal lattice effects. Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a key technique for investigating organometallic cations. nih.gov

Detailed Research Findings:

To study the this compound cation, a solution of the parent compound would be introduced into an ESI-MS. The ESI process would generate the desired gaseous [ArZn]⁺ cation (where Ar = 1,2,3-trifluorobenzene-5-ide) by formal loss of the bromide anion. nih.gov High-resolution mass spectrometry would confirm the elemental composition of this cation.

Further structural and reactivity information can be obtained through tandem mass spectrometry (MS/MS) experiments. nih.gov In these experiments, the [ArZn]⁺ ion is isolated in the gas phase and then fragmented by collision-induced dissociation (CID). The fragmentation pattern would reveal the weakest bonds in the structure. For instance, if the organozinc reagent was prepared in a solvent like DMF, ESI could generate solvated cations like [ArZn(DMF)]⁺. CID experiments on such species can reveal the relative strength of the covalent Zn-C bond versus the dative Zn-DMF interaction. nih.gov Studies on similar systems have shown that the interaction between zinc and coordinating ligands like DMF can be stronger than typical covalent bonds. nih.gov

Infrared multiple-photon dissociation (IRMPD) spectroscopy can also be performed in the gas phase. nih.gov By comparing the experimental IRMPD spectrum with spectra predicted from computational models (like Density Functional Theory), a definitive structural assignment of the gaseous ion can be made. nih.gov

Solution-Phase Analytical Methods (e.g., Molecular Weight Determinations, Complexation Studies)

The behavior of organozinc halides in solution is dominated by the Schlenk equilibrium, a dynamic process where the organozinc halide exists in equilibrium with its corresponding diorganozinc species and zinc dihalide. wikipedia.orgwikipedia.org

2 ArZnBr ⇌ Ar₂Zn + ZnBr₂

The position of this equilibrium is highly dependent on the solvent, temperature, and concentration. wikipedia.org

Detailed Research Findings:

Molecular Weight Determinations: Techniques like cryoscopy or vapor pressure osmometry can be used to determine the average molecular weight of the solute species in a non-coordinating solvent. This would indicate the degree of aggregation (i.e., whether the compound exists primarily as a monomer, dimer, or higher oligomer). In coordinating solvents like THF, the equilibrium is expected to shift, and the observed molecular weight would reflect the solvated species. libretexts.org

Complexation Studies: The Lewis acidity of the zinc center invites complexation with various donor ligands. The effect of adding ligands such as TMEDA (N,N,N',N'-tetramethylethylenediamine) or strong solvents like DMSO can be monitored using NMR spectroscopy. nih.govnih.gov For this compound, ¹⁹F NMR would be particularly informative, as the chemical shifts of the fluorine atoms are highly sensitive to the electronic environment at the zinc center. Changes in the ¹⁹F NMR spectrum upon addition of a complexing agent would provide evidence of binding and could be used to determine equilibrium constants for complex formation. The structure of the organozinc species in solution is known to be solvent-dependent. nih.gov

NMR Spectroscopy: ¹³C NMR studies are instrumental in demonstrating the Schlenk equilibrium. nih.gov In some cases, distinct signals for the arylzinc halide (ArZnBr) and the diarylzinc (Ar₂Zn) species can be observed, particularly at low temperatures where ligand exchange is slowed. The relative integration of these signals can be used to estimate the equilibrium constant. nih.gov

Illustrative Schlenk Equilibrium Data in Different Solvents

SolventEquilibrium PositionDominant SpeciesRationale
Diethyl Ether Favors the organozinc halide (left side). wikipedia.orgArZnBrMonoethers coordinate to the zinc center but are generally not strong enough to significantly shift the equilibrium. wikipedia.org
THF Moderately shifted to the right.ArZnBr, Ar₂Zn, ZnBr₂ (all solvated)THF is a better coordinating solvent than diethyl ether, which helps to stabilize the individual components of the equilibrium. nih.gov
Dioxane Driven strongly to the right. wikipedia.orgAr₂ZnDioxane strongly chelates the magnesium halide in Grignard reagents, and a similar effect is expected with zinc bromide, causing MgBr₂(dioxane)₂ to precipitate and drive the equilibrium to the right. wikipedia.org A similar principle applies to zinc halides.
DMSO Complex; strong coordination to zinc. nih.gov[ArZnBr(DMSO)ₓ] complexesDMSO is a very strong Lewis base and will coordinate strongly to the zinc center, forming stable complexes that may influence or suppress the Schlenk equilibrium in favor of a single, well-defined solvated species. nih.gov

Reactivity Profiles and Catalytic Applications of Bromozinc 1+ ;1,2,3 Trifluorobenzene 5 Ide

Transition Metal-Catalyzed Cross-Coupling Reactions Facilitated by Arylzinc Bromides

Arylzinc bromides, such as bromozinc(1+);1,2,3-trifluorobenzene-5-ide, are organozinc reagents extensively used in organic synthesis for the formation of carbon-carbon bonds. sigmaaldrich.com Their utility is most prominent in transition metal-catalyzed cross-coupling reactions, where they serve as effective nucleophilic partners. These reagents exhibit significant functional group tolerance, reacting readily in the presence of sensitive groups like esters, nitriles, and ketones. sigmaaldrich.com The Negishi coupling, a reaction that pairs organozinc compounds with organic halides or triflates, is a primary application for this class of reagents, typically utilizing palladium or nickel catalysts to achieve high yields and selectivity. wikipedia.org

Negishi Coupling with Various Electrophiles (e.g., Aryl Halides, Alkyl Halides, Allylic Halides)

The Negishi coupling is a versatile and widely employed method for forming C-C bonds between diverse coupling partners. wikipedia.org Arylzinc bromides can be coupled with a wide array of sp², sp³, and sp-hybridized carbon electrophiles. The choice of catalyst, typically palladium or nickel, can influence the reaction's scope and efficiency, with palladium often providing higher functional group tolerance. wikipedia.org The electrophilic partner can range from aryl and vinyl halides to more challenging substrates like unactivated primary alkyl halides and secondary alkyl halides, demonstrating the broad applicability of the reaction. nih.govnih.gov

Palladium complexes are the most common catalysts for Negishi cross-coupling reactions due to their high efficiency and broad substrate scope. wikipedia.org Palladium(0) species, often generated in situ, facilitate a catalytic cycle involving oxidative addition, transmetalation with the organozinc reagent, and reductive elimination to form the final product. uni-muenchen.de This process allows for the coupling of arylzinc bromides with various electrophiles, including aryl, vinyl, and alkyl halides. wikipedia.orgnih.gov Efficient protocols have been developed for coupling with sterically demanding secondary alkylzinc halides and unactivated primary alkyl halides (iodides, bromides, chlorides, and tosylates), which are typically challenging substrates. nih.govnih.govacs.org The use of specific phosphine (B1218219) ligands, such as CPhos or PCyp₃ (cyclopentylphosphine), is often crucial for promoting the desired reductive elimination over competing side reactions like β-hydride elimination. nih.govnih.gov

Table 1: Scope of Palladium-Catalyzed Negishi Coupling with Arylzinc Bromides and Various Electrophiles
Arylzinc ReagentElectrophile TypeSpecific Electrophile ExampleCatalyst SystemYield (%)Reference
Ar-ZnBrAryl Bromide4-BromotoluenePd(OAc)₂ / SPhosHigh nih.gov
Ar-ZnBrAryl Chloride (activated)4-ChlorobenzonitrilePd₂(dba)₃ / CPhos>95 nih.gov
Ar-ZnBrAlkyl Iodide (primary)1-IodooctanePd₂(dba)₃ / PCyp₃ / NMI94 nih.gov
Ar-ZnBrAlkyl Bromide (primary)1-Bromo-3-phenylpropanePd₂(dba)₃ / PCyp₃ / NMI91 nih.gov
Ar-ZnBrAlkyl Chloride (primary)1-Chloro-5-pentynePd₂(dba)₃ / PCyp₃ / NMI85 nih.gov
Ar-ZnBrAllylic ChlorideAllyl chloridePd(PPh₃)₄Good wikipedia.org

Nickel catalysts serve as a valuable alternative to palladium in Negishi couplings, particularly for certain transformations like the formation of alkyl-alkyl bonds. rsc.org The mechanisms of Ni-catalyzed reactions can differ from those of palladium, sometimes involving single-electron transfer (SET) pathways and accessing multiple nickel oxidation states (e.g., Ni(0), Ni(I), Ni(II), Ni(III)). wikipedia.orgyoutube.com This distinct reactivity makes nickel particularly effective for cross-electrophile coupling (XEC), a type of reaction that couples two different electrophiles in the presence of a reducing agent, such as zinc metal. acs.orgrsc.org In this format, an arylzinc intermediate can be formed in situ from an aryl halide, which then couples with a second electrophile, such as an alkyl bromide. acs.org This approach avoids the pre-formation of the organometallic reagent and allows for the coupling of substrates like aryl chlorides with primary alkyl chlorides, which are typically less reactive. nih.gov

Table 2: Examples of Nickel-Catalyzed Cross-Electrophile Coupling
Electrophile 1Electrophile 2Catalyst SystemReductantKey FeatureReference
Aryl BromidePrimary Alkyl BromideNiBr₂ / spiro-pyoxZnFormation of C(sp²)-C(sp³) bonds. Tolerates ester, ketone, aldehyde groups. rsc.org
Heteroaryl ChlorideAryl BromideNiBr₂ / terpyridineZnHigh cross-selectivity at a 1:1 substrate ratio. In situ formation of arylzinc intermediate. acs.org
Aryl ThiolAryl BromideNi(acac)₂ / dcyptMgForms biaryls via C-S bond activation. rsc.org
Aryl ChloridePrimary Alkyl ChlorideNiCl₂ / PyBCamCNZnCoupling of two less reactive electrophiles, enabled by bromide/iodide co-catalysis. nih.gov

Cobalt-catalyzed cross-coupling reactions have emerged as an economical and effective alternative to those using palladium or nickel. researchgate.net Cobalt catalysts can facilitate a wide range of C-C bond-forming reactions, often with unique reactivity. nih.govorganic-chemistry.org One notable application is the three-component, regioselective difluoroalkylarylation of alkenes. nih.gov In this process, a cobalt(I) species, generated in situ, is proposed to undergo a single-electron transfer with a difluoroalkyl bromide to generate a difluoroalkyl radical. This radical adds to an alkene, and the resulting radical intermediate is trapped by an arylzinc reagent to form the final product after reductive elimination from a high-valent cobalt center. nih.gov While studies have highlighted the unique efficacy of solid arylzinc pivalates in this transformation, conventional arylzinc halides like this compound are also viable nucleophilic partners in cobalt-catalyzed couplings. nih.govuni-muenchen.de

Table 3: Cobalt-Catalyzed Regioselective Difluoroalkylarylation of Alkenes
AlkeneArylzinc ReagentDifluoroalkyl BromideCatalystProduct TypeReference
Styrene(4-MeO-Ph)Zn-pivalateBrCF₂CO₂EtCoBr₂α-Aryl-γ,γ-difluoro-ester nih.gov
1,3-Butadiene(4-CF₃-Ph)Zn-pivalateBrCF₂CO₂EtCoBr₂Arylated difluoro-alkene nih.gov
Vinylcyclohexane(2-Naphthyl)Zn-pivalateBrCF₂CO₂EtCoBr₂Difluoroalkylarylated alkane nih.gov

Carbon-Fluorine Bond Activation and Functionalization of Fluorinated Aromatic Substrates

The activation and functionalization of carbon-fluorine (C-F) bonds is a significant challenge in organic chemistry due to the C-F bond's high dissociation energy. mdpi.com This field is intrinsically linked to the chemistry of this compound, as both its synthesis from polyfluorinated aromatics and its use in subsequent reactions involve the unique properties conferred by fluorine atoms. While arylzinc reagents are typically employed to introduce a fluorinated aryl moiety onto a molecule by displacing a halide or another leaving group, the broader context includes the strategic cleavage of C-F bonds on other substrates. mdpi.combaranlab.org Transition metal complexes, particularly those of nickel and palladium, are capable of catalytically activating the C-F bonds of fluoroaromatics, enabling their use in cross-coupling reactions. mdpi.com For instance, Ni(II) complexes with bidentate phosphine ligands can catalyze the coupling of fluoroaromatics with Grignard reagents. mdpi.com This type of C-F activation represents an alternative synthetic strategy for modifying highly fluorinated compounds.

Hydrodefluorination (HDF) is a specific type of C-F bond functionalization where a fluorine atom is replaced by a hydrogen atom. This reaction is a valuable tool for converting readily available perfluorinated or polyfluorinated bulk chemicals into partially fluorinated building blocks with tailored properties. acs.org While HDF can occur as an undesired side reaction in some cross-coupling methodologies, it can also be employed as a deliberate synthetic strategy. acs.orgnih.gov The majority of HDF methods rely on transition-metal catalysis, with ruthenium and rhodium complexes being particularly effective. acs.org These catalytic systems often proceed through a cycle involving the oxidative addition of the catalyst into a C-F bond, followed by metathesis and reductive elimination. acs.org The selectivity of HDF can be influenced by the electronic properties of the substrate, with reactions generally being more facile on polyfluoroarenes bearing electron-withdrawing groups. acs.org

Direct Functionalization of Aromatic C-F Bonds

The direct functionalization of aromatic carbon-fluorine (C-F) bonds represents a significant challenge in organic synthesis due to the high bond dissociation energy of the C-F bond. However, the use of organometallic reagents like this compound has shown promise in facilitating such transformations, often with the aid of transition metal catalysts. researchgate.netnih.gov

Research has demonstrated that the reactivity of C-H bonds situated ortho to fluorine substituents in polyfluorinated arenes is enhanced, making direct C-H functionalization a viable strategy without the need for pre-functionalization. researchgate.net This enhanced reactivity provides a pathway for introducing new functional groups to the aromatic ring. While direct cross-coupling of fluoro-aromatics with organometallic reagents is not common, some success has been achieved. For instance, nickel-catalyzed defluoro-silylation of fluoro-aromatics has been reported. mdpi.com Furthermore, transition-metal-free conditions have been developed for the cross-coupling of fluoro-aromatics with amines, driven by intramolecular lithium-fluorine interactions. mdpi.com

The general mechanism for palladium-catalyzed nucleophilic fluorination involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by ligand exchange with a fluoride (B91410) source and subsequent reductive elimination to form the C-F bond. nih.gov While this describes the formation of C-F bonds, the reverse, C-F activation, is also a key area of study. The development of methods for the catalytic C-F bond activation and transformation of aromatic fluorides is an ongoing area of research. mdpi.com

Uncatalyzed Reactions of the Fluorinated Arylzinc Bromide

While many reactions involving organozinc reagents are catalyzed, this compound can also participate in a range of uncatalyzed transformations. These reactions leverage the inherent nucleophilicity of the organozinc compound.

Nucleophilic Additions to Unsaturated Systems (e.g., Michael Additions)

This compound, as a nucleophile, can engage in Michael additions, a type of conjugate addition reaction. wikipedia.orgorganic-chemistry.org In a Michael reaction, a nucleophile (the Michael donor) adds to an α,β-unsaturated carbonyl compound (the Michael acceptor) at the β-carbon position. wikipedia.org This process is a thermodynamically controlled and widely used method for forming carbon-carbon bonds under mild conditions. wikipedia.orgorganic-chemistry.org

The general mechanism involves the 1,4-addition of the resonance-stabilized carbanion from the organozinc reagent to the activated olefin. organic-chemistry.org Specifically, arylzinc species, which can be generated in situ from various precursors, have been shown to undergo conjugate addition to α,β-unsaturated ketones, yielding 1,4-addition products. organic-chemistry.org This provides an efficient route to β-aryl carbonyl compounds without the need for transition-metal catalysts. organic-chemistry.org The reactivity in these additions can be influenced by the substituents on the arylboronic acids used to generate the arylzinc species, with strong electron-withdrawing groups or significant steric hindrance leading to lower yields. organic-chemistry.org

Michael DonorMichael AcceptorProduct TypeCatalystRef.
Enolateα,β-unsaturated ketone1,5-dicarbonyl compoundBase masterorganicchemistry.com
Arylzinc speciesα,β-unsaturated ketoneβ-aryl carbonyl compoundNone (in situ generation) organic-chemistry.org
Diethyl malonateDiethyl fumarateSubstituted succinateBase wikipedia.org

Carbozincation Reactions

Carbozincation reactions involve the addition of an organozinc compound across a carbon-carbon multiple bond. While often catalyzed, these reactions can also proceed through radical pathways initiated by trace amounts of oxygen. beilstein-journals.org A radical chain process can be initiated by the formation of an alkyl radical from the organozinc derivative. This radical can then participate in further transformations before being reduced by the alkylzinc reagent, propagating the radical chain and forming a new organozinc species. beilstein-journals.org This methodology has been applied to the intramolecular carbozincation of unactivated terminal alkenes. beilstein-journals.org

Radical Chemistry Involving this compound

The involvement of this compound in radical chemistry opens up alternative reaction pathways, particularly through photoredox catalysis and single-electron transfer processes.

Photoredox Catalysis in Organozinc Chemistry

Photoredox catalysis has emerged as a powerful tool in organic chemistry, enabling the activation of small molecules through single-electron transfer (SET) processes initiated by visible light. nih.govacs.org In the context of organozinc chemistry, photoredox catalysis can be used to generate alkyl radicals from organozinc reagents. acs.org These radicals can then be trapped by suitable coupling partners. acs.org

The general principle involves a photocatalyst, which can be a metal complex or an organic dye, that absorbs light and engages in a single-electron transfer with an organic substrate to generate a reactive radical intermediate. nih.govacs.org This approach has been successfully applied to Barbier-type reactions, where organozinc reagents are formed in situ and then activated under photoredox conditions. acs.org It has been demonstrated that various alkyl organozincs, formed under Barbier conditions, react with α-(trifluoromethyl)styrenes under photoredox catalysis. acs.org

Reaction TypeReactantsCatalyst SystemKey IntermediateRef.
Barbier-Type ReactionAlkyl Halides, α-(Trifluoromethyl)styrenes, ZincOrganic Photocatalyst (e.g., 3DPA-2FBN)Alkyl Radical acs.org
Asymmetric Conjugate AdditionN-arylamines, α,β-unsaturated ketonesIminium and Photoredox Catalysisα-amino Radical nih.govacs.org
Reductive AlkylationAryl Bromides/Chlorides, Alkyl BromidesNickel Catalyst, Zinc ReductantNot specified to involve organozinc intermediates acs.org

Single-Electron Transfer Pathways and Radical Generation

Single-electron transfer (SET) is a fundamental process in the radical chemistry of organozinc reagents. researchgate.netnih.gov The cross-coupling of arylzinc reagents with aryl and alkenyl halides can proceed without a transition-metal catalyst through an SET mechanism. nih.gov In this pathway, the aryl halide accepts a single electron to form a corresponding anion radical, which then reacts with the arylzinc reagent to yield the cross-coupling product. researchgate.netnih.gov This method exhibits high functional group tolerance, allowing for the presence of electrophilic groups on both coupling partners. nih.gov

The generation of radicals from organozinc reagents can also be initiated by other means, such as the presence of oxygen, which can lead to a radical chain process. beilstein-journals.org The formation of an alkyl radical from the organozinc derivative is the initiating step, followed by radical transformations and subsequent reduction by the alkylzinc reagent to propagate the chain. beilstein-journals.org The existence of radical intermediates in reactions involving perfluoroalkyl halides has been supported by inhibition and capture experiments. researchgate.net

Computational Chemistry and Mechanistic Elucidation of Bromozinc 1+ ;1,2,3 Trifluorobenzene 5 Ide Reactions

Density Functional Theory (DFT) for Electronic Structure and Reactivity Modeling

Density Functional Theory (DFT) has emerged as a powerful tool for modeling the electronic structure and reactivity of organozinc compounds. nih.govresearchgate.net It allows for the examination of various factors influencing reactions, such as the nature of the halogen, the alkyl or aryl ligands attached to the zinc center, and the substrate itself. nih.gov

DFT calculations are instrumental in mapping out the intricate pathways of reactions involving organozinc reagents. By calculating the energies of reactants, intermediates, transition states, and products, researchers can construct detailed potential energy surfaces that elucidate the most favorable reaction mechanisms.

A key aspect of this is the analysis of transition state geometries. For instance, in halogen-zinc exchange reactions, fragment-energy analysis within the DFT framework helps to determine the factors that control the activation energy. nih.gov This analysis can differentiate between the interaction energy (INT) and the deformation energy (DEF) of the reacting fragments. nih.gov Studies on various organozincate reagents have shown that the nature of the halogen atom primarily affects the interaction energy, while the steric bulk of the alkyl ligands on the zinc atom influences the deformation energy. nih.gov For example, bulkier ligands like tert-butyl and iso-propyl groups have been found to decrease the activation energy compared to smaller ligands such as methyl and ethyl groups by lowering the deformation energy. nih.gov

The nature of the substrate also plays a crucial role. In reactions with vinyl iodide, a decrease in the deformation energy promotes the reaction. nih.gov Conversely, for iodoacetylene, a decrease in the interaction energy is the determining factor for lowering the activation energy. nih.gov This detailed understanding of transition states is vital for predicting and controlling the outcome of synthetic reactions.

The coordination environment of the zinc atom in organozinc reagents is highly flexible and plays a significant role in their reactivity. wikipedia.org Zinc(II) has a filled d-shell ([Ar]d¹⁰), which means there are no ligand field stabilization effects, and its coordination geometry is primarily dictated by electrostatic and steric interactions. wikipedia.orgnih.gov Organozinc compounds are typically two- or three-coordinate. wikipedia.org

Computational studies, often in conjunction with experimental techniques like X-ray absorption spectroscopy, have been employed to characterize the solvation states of organozinc species in solution. chemrxiv.org For instance, ab initio molecular dynamics have revealed the existence of various solvation states for compounds like ZnMeCl in tetrahydrofuran (B95107) (THF), with equilibria between singly- and doubly-coordinated forms. The coordination of solvent molecules can significantly impact the structure and reactivity of the organozinc reagent. nih.gov

The metal-carbon bond in organozinc compounds is a polar covalent bond, polarized towards the carbon atom due to the difference in electronegativity (C: 2.5, Zn: 1.65). wikipedia.org DFT calculations can provide detailed information about the nature of this bond, including bond lengths, bond strengths, and electronic charge distributions. This is crucial for understanding the nucleophilic character of the organic group and its subsequent reactivity in processes like cross-coupling reactions. The table below presents typical coordination numbers and geometries for zinc (II) complexes.

Coordination NumberGeometryExample Species
2LinearR₂Zn wikipedia.org
3Trigonal Planar[R₃Zn]⁻
4Tetrahedral[ZnCl₄]²⁻, Zn(CN)₂ (polymeric) wikipedia.org
5Trigonal Bipyramidal, Square Pyramidal[Zn(H₂O)₅]²⁺ (in solid state) nih.gov
6Octahedral[Zn(H₂O)₆]²⁺ wikipedia.org

Molecular Dynamics Simulations for Solvent Effects and Complex Stability

While DFT is excellent for static electronic structure calculations, molecular dynamics (MD) simulations are essential for understanding the dynamic behavior of molecules in solution, particularly the influence of solvent. chemrxiv.org Ab initio MD, where the forces are calculated "on the fly" using electronic structure methods like DFT, provides a powerful way to study the solvation dynamics and stability of organozinc complexes. nih.govresearchgate.net

These simulations have been crucial in resolving long-standing questions about the solution-phase structures of organozinc reagents. nih.gov For example, MD simulations have clarified the solvation environment of dimethylzinc (B1204448) (ZnMe₂) in THF, revealing a distribution of solvation states at room temperature. nih.gov Understanding these solvent effects is critical, as changes in the solvation state along a reaction coordinate can be key thermodynamic drivers for a reaction. nih.gov The choice of solvent can accelerate different steps in the formation of organozinc reagents, such as the initial oxidative addition or the subsequent solubilization of surface-bound intermediates. nih.govnih.gov For example, polar aprotic solvents can accelerate the oxidative addition step. nih.gov

Theoretical Predictions of Selectivity and Catalytic Activity

Computational chemistry is increasingly used to predict the selectivity (chemo-, regio-, and stereoselectivity) and catalytic activity of reactions involving organozinc reagents. rsc.org By comparing the activation energies of competing reaction pathways, researchers can predict the major product of a reaction. nih.gov

For catalytic reactions, computational models can help in the design of more efficient catalysts. nih.gov For instance, in the context of Negishi cross-coupling reactions, where organozinc reagents are key components, DFT calculations can be used to screen potential catalysts and predict their activity. nih.gov These predictions can be correlated with properties such as the natural population analysis (NPA) charge on the metal center or the Wiberg bond index (WBI) of metal-metal bonds in bimetallic catalysts. nih.gov

The development of machine learning models, trained on large datasets of reaction outcomes, is also becoming a valuable tool for predicting selectivity. nih.govrsc.org These models can identify subtle patterns in how reactant structures and reaction conditions influence the outcome, providing a powerful predictive tool for synthetic chemists. rsc.org For perfluoroaromatic compounds, theoretical studies have shown that effects like π-complexation between the nucleophile and the electron-deficient ring in the transition state can significantly influence regioselectivity. mdpi.com

Future Prospects and Emerging Research Areas in Fluorinated Arylzinc Chemistry

Innovations in the Synthesis of Highly Functionalized Fluorinated Organozinc Reagents

The development of novel synthetic routes to access structurally diverse and highly functionalized fluorinated organozinc reagents is a primary focus of current research. A significant challenge and opportunity lie in achieving regiocontrol, particularly with polysubstituted aromatic rings like 1,2,3-trifluorobenzene (B74907). researchgate.net Researchers are devising sophisticated organometallic strategies, such as deprotonation-triggered halogen migrations and site-discriminating competitive halogen-metal permutations, to precisely control the position of functionalization. researchgate.net

Furthermore, the field is witnessing a shift towards more sustainable synthetic methods. Innovations include the development of transition-metal-free protocols, such as the silylboronate-mediated defluorosilylation of aryl fluorides, which can proceed at room temperature. nih.gov These methods, which reduce reliance on expensive and potentially toxic heavy metals, represent a significant step forward in green chemistry. nih.govresearchgate.net

Table 1: Selected Innovative Synthetic Strategies for Functionalized Organozinc Reagents

Synthetic Strategy Key Features Target Functionality Reference
Regioselective Functionalization Utilizes organometallic recipes for precise site control on polyfluorinated rings. Specifically substituted trifluorobenzenes. researchgate.net
Direct Insertion into Functionalized Halides Tolerates sensitive groups like esters, avoiding protection steps. Polyfunctional aromatic and aliphatic systems. organicreactions.org
Transition-Metal-Free Defluorosilylation Employs silylboronates and a base, avoiding metal catalysts. Aryl silanes from aryl fluorides. nih.gov

Expansion of Catalytic Transformations Utilizing Fluorinated Arylzinc Bromides

Fluorinated arylzinc bromides are valuable reagents in cross-coupling reactions, a cornerstone of modern organic synthesis. While their reactivity is often moderate, transmetallation to more active transition metal complexes unlocks a vast array of chemical transformations. organicreactions.org Historically, palladium and nickel catalysts have dominated the field, facilitating classic reactions like the Negishi coupling. organicreactions.org

Current research is expanding the catalytic toolbox to include other transition metals, leading to novel reactivity and selectivity. Cobalt-catalyzed systems, for example, have been successfully employed for the difluoroalkylarylation of alkenes. researchgate.net Kinetic studies in this area have highlighted the unique reactivity of different organozinc precursors, such as arylzinc pivalates compared to traditional arylzinc halides. researchgate.net

Copper catalysis is another burgeoning area. rsc.org Copper(I) salts, often in conjunction with lithium chloride to improve solubility and reactivity, can mediate the coupling of functionalized zinc reagents with various electrophiles. researchgate.net Moreover, novel copper-catalyzed fluorination reactions of aryl bromides have been developed, proceeding through a proposed Cu(I)/Cu(III) catalytic cycle. rsc.org The use of directing groups, such as a pyridyl moiety, has been shown to be essential in some of these transformations to stabilize catalytic intermediates and accelerate key steps like oxidative addition. rsc.org Even iron has emerged as a catalyst for C-F bond amination, showcasing the broadening scope of metals used in these transformations. mdpi.com

Table 2: Examples of Catalytic Systems for Transformations of Fluorinated Aryl Reagents

Catalyst System Transformation Type Key Features Reference
Palladium(0) / Nickel(0) Negishi Cross-Coupling Forms C-C bonds with unsaturated organic halides. organicreactions.org
Cobalt(I)/Co(II)/Co(III) Difluoroalkylarylation of Alkenes Utilizes a cascade Csp³-Csp³/Csp³-Csp² bond formation. researchgate.net
Copper(I) Coupling with Electrophiles Mediates reactions with acid chlorides, enones, and nitro olefins. researchgate.net
Copper(I) with AgF Directed Fluorination Requires a pyridyl directing group; proceeds via a Cu(I/III) cycle. rsc.org

Development of In-situ Characterization Techniques for Reactive Intermediates

Understanding the precise mechanisms of organometallic reactions, which often involve short-lived and highly reactive intermediates, is critical for optimizing existing methods and designing new ones. The development of advanced in-situ characterization techniques allows researchers to observe these transient species directly as the reaction occurs.

Techniques such as in-situ Raman spectroscopy and in-situ electrochemical atomic force microscopy (EC-AFM) are proving invaluable. nih.gov For instance, in-situ Raman can provide real-time information about chemical bond formation and cleavage during a reaction, such as identifying the breaking of a C-S bond and the formation of a C-Li bond during the over-lithiation of organosulfides. nih.gov Simultaneously, in-situ EC-AFM can visualize the evolution of the electrode surface, providing insights into the formation of critical structures like the solid electrolyte interphase (SEI). nih.gov While these specific examples may involve other organometallic species, the principles and techniques are directly applicable to the study of fluorinated organozinc reactions, offering a powerful window into their complex mechanisms.

Synergistic Approaches Combining Experimental and Computational Studies

The integration of computational chemistry with experimental work has become a powerful paradigm in modern chemical research. This synergistic approach provides deeper insights into the structure, stability, and reactivity of fluorinated compounds than either method could alone. emerginginvestigators.orgnih.gov Quantum chemistry calculations, using methods like Density Functional Theory (DFT) and Hartree-Fock theory, can predict molecular geometries, analyze electronic structures, and model reaction pathways. emerginginvestigators.orgacs.org

This combination is particularly effective in several areas:

Structural Elucidation: Computational modeling can help rationalize experimentally observed structures. For example, DFT calculations have successfully explained why certain organozinc fluoride (B91410) complexes prefer to exist as dimers with bridging fluoride ligands, while analogous chloride and bromide derivatives are monomeric. acs.org

Spectroscopic Analysis: Theoretical calculations can predict vibrational frequencies that can be matched with experimental data from techniques like Raman spectroscopy. This correlation was used to confirm the three-dimensional structure of a monohydrated cluster of a fluorinated phenylethylamine, validating the predicted geometry and hydrogen bonding networks. nih.gov

Reactivity and Property Prediction: Computational studies can assess how fluorination impacts a molecule's properties. By examining frontier molecular orbitals and charge distributions, researchers can predict changes in chemical stability and reactivity, guiding the design of new compounds with enhanced characteristics. emerginginvestigators.org

Sustainable and Scalable Production of Fluorinated Organozinc Compounds

As the applications of fluorinated compounds grow, so does the need for their production to be both sustainable and scalable. A key trend in this area is the development of "green" chemical processes. This includes protocols that operate under mild conditions and, crucially, obviate the need for transition metal catalysts and harsh chemical oxidants. researchgate.net The move toward transition-metal-free reactions, such as the defluorosilylation mediated by silylboronates, is advantageous from an environmental and economic perspective, reducing metallic waste and often simplifying purification. nih.gov

Scalability is another critical consideration, ensuring that a laboratory-scale procedure can be adapted for larger-scale industrial production. The demonstration of successful gram-scale reactions using these new protocols is an important proof-of-concept, highlighting the practical utility and potential for broader application of these synthetic transformations. researchgate.net The use of readily available, cost-effective reagents is also a central component of developing scalable processes. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for bromozinc(1+);1,2,3-trifluorobenzene-5-ide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves reacting fluorinated benzene derivatives (e.g., 1,2,3-trifluorobenzene) with bromine-containing precursors and zinc under inert conditions (argon/nitrogen atmosphere) to prevent oxidation. Solvents like tetrahydrofuran (THF) are critical for stabilizing reactive intermediates and enhancing zinc reactivity . Key parameters include:

  • Temperature : 0–25°C to balance reaction rate and side-product formation.
  • Stoichiometry : A 1:1 molar ratio of bromine source to zinc ensures minimal unreacted residues.
  • Purification : Column chromatography or recrystallization in non-polar solvents (e.g., hexane) improves purity. Yield optimization requires monitoring via TLC or NMR .

Q. How should researchers characterize this compound using spectroscopic techniques?

  • Methodological Answer :

  • ¹H/¹⁹F NMR : Fluorine substituents induce distinct splitting patterns. For example, meta-fluorines (¹⁹F) exhibit coupling constants (J) ~20–25 Hz, while para-fluorines show weaker coupling .
  • IR Spectroscopy : Absorbance peaks at 500–600 cm⁻¹ correspond to Zn–Br stretching, and 1100–1200 cm⁻¹ to C–F vibrations. Calibration against NIST standards (e.g., fluorinated benzoic acids) ensures accuracy .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., expected m/z ~290.4 for C₇H₄BrF₃Zn) .

Advanced Research Questions

Q. What reaction mechanisms govern the cross-coupling activity of this compound in C–C bond formation?

  • Methodological Answer : The compound participates in Negishi-type coupling via transmetallation with palladium catalysts (e.g., Pd(PPh₃)₄). Fluorine substituents influence reactivity:

  • Electron-withdrawing effects : Fluorine atoms reduce electron density at the zinc-bound carbon, slowing transmetallation but increasing selectivity for electrophilic partners.
  • Steric effects : Ortho-fluorine substituents hinder coordination to palladium, requiring bulky ligands (e.g., XPhos) to enhance efficiency .
  • Kinetic analysis : First-order dependence on organozinc reagent concentration suggests rate-limiting transmetallation steps .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies in NMR shifts or IR peaks may arise from solvent polarity, temperature, or impurities. Strategies include:

  • Reference standards : Compare data with structurally similar compounds (e.g., 2,3,5-trifluorobenzylzinc bromide, CAS 226717-85-7) .
  • Computational validation : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and vibrational frequencies to verify experimental results .
  • Multi-technique correlation : Cross-validate using X-ray crystallography (if crystalline) or tandem MS/MS fragmentation patterns .

Q. What advanced purification techniques are recommended for fluorinated organozinc compounds?

  • Methodological Answer :

  • Low-temperature crystallization : Reduces decomposition risks; use hexane/THF mixtures at −20°C.
  • Schlenk-line techniques : Maintain inert atmospheres during filtration or sublimation.
  • Fluorophobic chromatography : Utilize fluorous silica gel to separate fluorinated by-products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.